molecular formula C3H10NO+ B105465 DL-Alaninol CAS No. 6168-72-5

DL-Alaninol

Cat. No. B105465
CAS RN: 6168-72-5
M. Wt: 76.12 g/mol
InChI Key: BKMMTJMQCTUHRP-UHFFFAOYSA-N
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Description

DL-Alaninol Description and Analysis

DL-Alaninol, not explicitly mentioned in the provided papers, seems to be a variant or derivative of alanine, an amino acid. The papers provided discuss various analogs and derivatives of alanine, which can offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related compounds.

Synthesis Analysis

The synthesis of DL-alanine derivatives is well-documented in the provided papers. For instance, DL-(1-Amino-2-propenyl)phosphonic acid was synthesized through oxidation, sulfoxide elimination, and deprotection processes . Similarly, the synthesis of DL-β-(4-Thiazolyl)-α-alanine involved condensation reactions followed by hydrolysis . The synthesis of 3-Cyclohexene-1-dl-alanine also required condensation and hydrolysis steps . These methods indicate that the synthesis of DL-alanine derivatives often involves multi-step reactions, including activation, coupling, and protection/deprotection strategies.

Molecular Structure Analysis

The molecular structure of DL-alanine derivatives can be complex, as seen in the synthesis of a dl-alanine covalently bonded giant arsenotungstate, which is a hybrid polyoxotungstate . The structure of binuclear complexes of EuIII containing bridging DL- and L-α-alaninehydroxamic acids was determined by X-ray diffraction, revealing the coordination of the metal ions by the amino acid ligands . These studies show that DL-alanine derivatives can form intricate molecular architectures with potential applications in materials science and coordination chemistry.

Chemical Reactions Analysis

The chemical reactivity of DL-alanine derivatives varies depending on their structure. For example, DL-β-(5-Cytosinyl)-α-alanine and its dipeptides underwent benzyloxycarbonylation and condensation reactions, although some attempts to obtain certain derivatives were unsuccessful due to cyclization . The analog 3-Cyclohexene-1-dl-alanine exhibited inhibitory properties against certain bacteria, which were competitively reversed by leucine . These findings suggest that DL-alanine derivatives can participate in a range of chemical reactions, including enzymatic transformations and inhibition of biological processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of DL-alanine derivatives are diverse. The dl-alanine covalently bonded giant arsenotungstate demonstrated fast photochromic properties and interesting proton conductivity . The binuclear complexes of EuIII with bridging DL- and L-α-alaninehydroxamic acids showed structural effects of ligand chirality and formed hydrogen bonds in their crystal structures . These properties are crucial for the potential application of DL-alanine derivatives in various fields, including photonics and catalysis.

Scientific Research Applications

Metabolism and Antibiotic Properties

  • Antitumor Properties : DL-Alaninol, particularly its derivative alanosine, has been studied for its antitumor properties. This research involved its metabolism in various species, revealing its excretion mainly through urine and its susceptibility to transamination, indicating potential applications in cancer therapy (Jayaram et al., 1979).

Biosynthesis and Stereoselective Synthesis

  • Stereoselective Organic Synthesis : DL-Alaninol is used in stereoselective organic synthesis, such as in the preparation of chiral catalysts and synthesis of organometallic compounds. Methods like reductase-catalyzed preparation and lipase-catalyzed transformations are key in its biosynthesis (Bei, 2004).

Biochemical and Molecular Studies

  • Role in Genetic Evolution : The study of DL-Alanine's role in the evolution of optical activity and genetically directed protein synthesis is significant. It has been used to study the aminoacylation of dinucleoside monophosphates, providing insights into the evolution of molecular biology (Profy & Usher, 2005).

  • Application in Microbiology : DL-Alaninol plays a crucial role in the d-alanylation of teichoic acids in bacteria, which is significant for understanding bacterial physiology and pathogenicity. This includes its incorporation in the cell wall structures of bacteria like Bacillus subtilis and its impact on bacterial colonization and resistance (Perego et al., 1995).

Physical Chemistry and Materials Science

  • Photoelectron Circular Dichroism : DL-Alaninol has been analyzed using photoelectron circular dichroism, providing valuable data on conformer population effects and molecular orbital character, which is essential in the field of chemical physics (Turchini et al., 2009).

  • Nanoparticle Synthesis : DL-Alaninol has been used in the synthesis of silver nanoparticles for applications like ESR dosimetry. It acts as both a reducing and capping agent, leading to nanoparticles with specific properties beneficial in radiation physics and chemistry (Guidelli et al., 2012).

Safety And Hazards

DL-Alaninol is moderately toxic by ingestion and skin contact, and it is a severe skin irritant . It is combustible and can react with acids to form salts and water . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

Future Directions

DL-Alaninol has been used in the synthesis of various compounds, including N6-α-(I-hydroxypropyl) lysine, diastereomers of DL-β-amino alcohols, enantiopure and racemic samples of 2-methyl-N-tosylaziridine, and (±)-3-(5-dimethylcarbamoyl-pent-1-enyl)-N-(2-hydroxy-1-methyl-ethyl)benzamide . Its use as a chiral modifier on copper surfaces suggests potential applications in the field of materials science .

properties

IUPAC Name

2-aminopropan-1-ol
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InChI

InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3
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InChI Key

BKMMTJMQCTUHRP-UHFFFAOYSA-N
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Canonical SMILES

CC(CO)N
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Molecular Formula

C3H9NO
Record name 2-PROPANOLAMINE
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DSSTOX Substance ID

DTXSID50865762
Record name 2-Amino-1-propanol
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Molecular Weight

75.11 g/mol
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Physical Description

2-propanolamine appears as a colorless to pale yellow liquid with a fishy odor. Moderately toxic by ingestion and skin contact. A severe skin irritant. Combustible. The compound contains both the amine group -NH2 and the alcohol group -OH and so has some properties of both. Floats and mixes with water. (USCG, 1999), Colorless to light yellow liquid with a fishy odor; [CAMEO] Light yellow viscous liquid; [Sigma-Aldrich MSDS]
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Record name 2-Amino-1-propanol, DL-
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Boiling Point

311 to 317 °F at 760 mmHg (USCG, 1999)
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Flash Point

145 °F (USCG, 1999)
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Density

0.943 at 68 °F (dl mixture) (USCG, 1999) - Less dense than water; will float
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Product Name

DL-Alaninol

CAS RN

6168-72-5, 78-91-1
Record name 2-PROPANOLAMINE
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Record name DL-2-Amino-1-propanol
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Record name 2-Aminopropanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
C Liang, X Hu, Y Wang, Y Zhang, G Fu, C Li - Journal of Nanoparticle …, 2021 - Springer
… (N-CQDs) were synthesized with quantum yield (24.9–66.4%) via an easy hydrothermal route while using citric acid as a precursor for carbon and varying concentrations of DL-Alaninol …
Number of citations: 6 link.springer.com
Z Zhang, G Du, G Gong, Y Sheng, X Lu, W Cai… - Journal of Molecular …, 2021 - Elsevier
… The ferrocene Schiff base was obtained by the reaction of Ferrocenecarboxaldehyde and DL-alaninol, which formed the ferrocene-palladium(Ⅱ) complex through coordination bond. …
Number of citations: 10 www.sciencedirect.com
R Dubey, R Bhushan - Journal of Chromatographic Science, 2015 - academic.oup.com
… reagent, benzimidazole-(S)-naproxen amide, was synthesized to provide UV detectable chiral moiety for detection of respective diastereomers of eight β-amino alcohols (dl-alaninol, dl-…
Number of citations: 2 academic.oup.com
L Caimei, H Xiaoxi, Y Wang, Y Zhang… - Journal of …, 2021 - search.proquest.com
… (N-CQDs) were synthesized with quantum yield (24.9–66.4%) via an easy hydrothermal route while using citric acid as a precursor for carbon and varying concentrations of DL-Alaninol …
Number of citations: 0 search.proquest.com
R Bhushan, R Kumar - Journal of Chromatography A, 2009 - Elsevier
… The accuracy and precision studies were carried out by replicate HPLC analysis (n = 5) of DNP–dl-alaninol at five different concentrations (10, 15, 20, 25 and 30 ng mL −1 ) and RSD …
Number of citations: 7 www.sciencedirect.com
R Bhushan, R Kumar - Journal of Chromatography a, 2009 - Elsevier
… The reaction conditions for derivatization were optimized by derivatizing dl-alaninol, and dl-… UV and NMR spectra of l-diastereomers of dl-alaninol (and other amino alcohols under study…
Number of citations: 27 www.sciencedirect.com
IC Stewart, CC Lee, RG Bergman… - Journal of the American …, 2005 - ACS Publications
… To probe the effect of monomer stereochemistry on polymerization, we prepared both enantiopure and racemic samples of 2-methyl-N-tosylaziridine (4) from d-alaninol and dl-alaninol, …
Number of citations: 120 pubs.acs.org
JM Ingram, WA Wood - Journal of Biological Chemistry, 1965 - Elsevier
Concepts of the mechanism of catalysis by aldolases have been recently advanced by the observation that an enzymesubstrate complex is formed which involves an azomethine …
Number of citations: 50 www.sciencedirect.com
Y Minoura, M Takebayashi… - Journal of the American …, 1959 - ACS Publications
d-and L-Propylenimine have been prepared from d-and L-alanine. N-Methylpropylenimine has been preparedfrom pro-pylene oxide and from alanine. Polymerization of the DL-…
Number of citations: 129 pubs.acs.org
MC Fallona, P Mayo, TC McMorris… - Canadian Journal of …, 1964 - cdnsciencepub.com
… A volatile base was obtained, characterized as the crystalline 3,5-dinitrobenzoate, which behaved indistinguishably from dl-alaninol. Further, the active and racemic esters had identical …
Number of citations: 13 cdnsciencepub.com

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